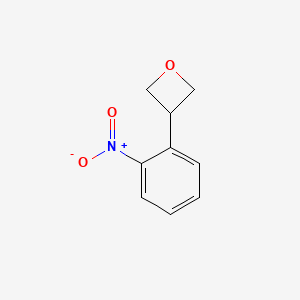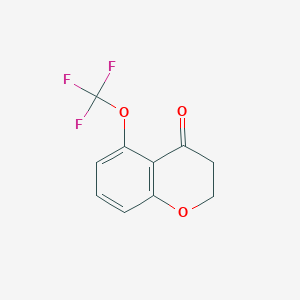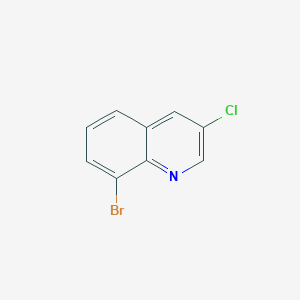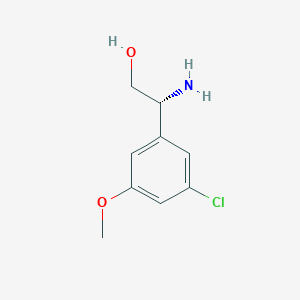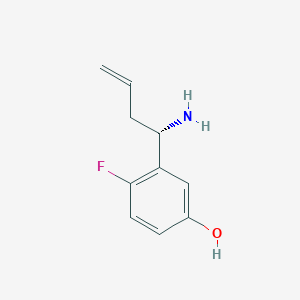
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol is a chiral compound with a specific stereochemistry. It contains an amino group, a fluorine atom, and a phenol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 3-buten-1-amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under inert atmosphere using solvents like dichloromethane or tetrahydrofuran, with catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the amino and phenol groups.
Pathways Involved: Modulation of signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
®-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol: The enantiomer of the compound with different stereochemistry.
3-(1-Aminobut-3-en-1-yl)-4-chlorophenol: A similar compound with a chlorine atom instead of fluorine.
3-(1-Aminobut-3-en-1-yl)-4-bromophenol: A similar compound with a bromine atom instead of fluorine.
Uniqueness
(S)-3-(1-Aminobut-3-en-1-yl)-4-fluorophenol is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-[(1S)-1-aminobut-3-enyl]-4-fluorophenol |
InChI |
InChI=1S/C10H12FNO/c1-2-3-10(12)8-6-7(13)4-5-9(8)11/h2,4-6,10,13H,1,3,12H2/t10-/m0/s1 |
InChI Key |
DEBLDQWUAUYFIO-JTQLQIEISA-N |
Isomeric SMILES |
C=CC[C@@H](C1=C(C=CC(=C1)O)F)N |
Canonical SMILES |
C=CCC(C1=C(C=CC(=C1)O)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
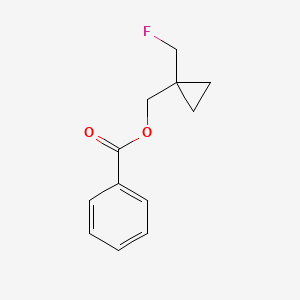

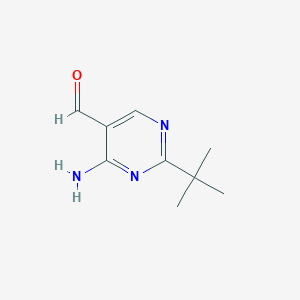
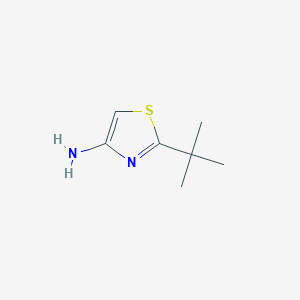
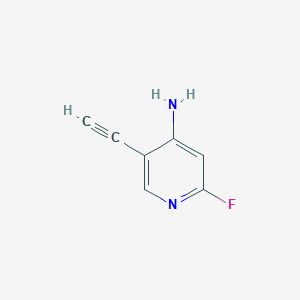
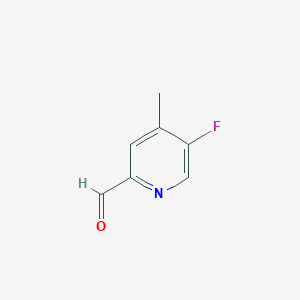
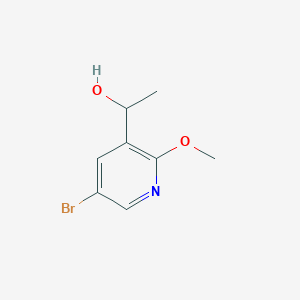
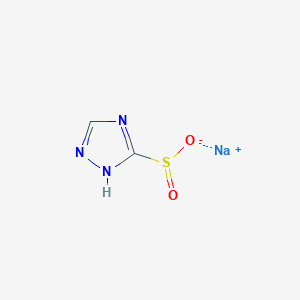
![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)
